molecular formula C32H38N6O10S2 B193638 Amoxicillin open ring dimer CAS No. 73590-06-4

Amoxicillin open ring dimer

Cat. No.: B193638
CAS No.: 73590-06-4
M. Wt: 730.8 g/mol
InChI Key: GERXQFMVSQUXHT-BOUYBQKTSA-N
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Description

Amoxicillin open ring dimer, also known as Amoxicillin Related Compound J, is a derivative of the widely used antibiotic amoxicillin. This compound is formed when the β-lactam ring of amoxicillin undergoes hydrolysis, resulting in an open ring structure. The open ring dimer is often considered an impurity in pharmaceutical preparations of amoxicillin and is used as a reference standard in quality control processes .

Mechanism of Action

Target of Action

Amoxicillin, the parent compound of Amoxicillin dimer, primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the cross-linking of D-alanine and D-aspartic acid in bacterial cell walls . The primary targets of Amoxicillin are gram-positive bacteria, particularly streptococcal bacteria causing upper respiratory tract infections .

Mode of Action

Amoxicillin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The cycle-closed dimer of Amoxicillin is an important impurity in Amoxicillin and clavulanate potassium tablets .

Biochemical Pathways

Amoxicillin disrupts crucial biochemical pathways by binding to specific targets, thereby preventing cell growth . It affects a vast number of sensitive intestinal bacterial species that directly engross their corresponding functions . As a result, the functionally redundant resistant intestinal bacterial species, initially present at low levels, become more abundant .

Pharmacokinetics

Amoxicillin is better absorbed following oral administration than other β-lactam antibiotics . Its β-lactamase degradation might be prevented by using a molecular [AMOX:β-CD] complex . The stability constant for Amoxicillin with β-CD was determined to be 1,878 M −1 .

Result of Action

Amoxicillin has a tremendous influence on the overall taxonomic composition of the gut microbiota . It increases the relative abundance of certain bacteria like Klebsiella and Bacteroides uniformis, while decreasing the members of Parabacteroides, Bifidobacterium, and Phascolarctobacterium . It also significantly enhances the functional pathway genes and beta-lactam resistance genes .

Action Environment

Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . The extensive utilization of antibiotics across multiple sectors, such as agriculture, animal husbandry, poultry, and fish farming, primarily as growth enhancers, exacerbates the escalating challenge of antibiotic resistance . The role of environmental factors in antimicrobial contamination and the spread of antimicrobial resistance is often overlooked .

Biochemical Analysis

Biochemical Properties

Amoxicillin dimer interacts with various enzymes and proteins in the body. It competitively inhibits penicillin-binding proteins, which are responsible for the synthesis of bacterial cell walls . This inhibition leads to the upregulation of autolytic enzymes and the prevention of cell wall synthesis . The biochemical reactions involving Amoxicillin dimer are crucial for its antibacterial activity.

Cellular Effects

Amoxicillin dimer, like its parent compound amoxicillin, has significant effects on various types of cells, particularly bacterial cells. By inhibiting the synthesis of bacterial cell walls, it causes bacterial cells to become susceptible to osmotic pressure and eventually leads to cell lysis . This effect on cellular processes is a key aspect of the antibacterial activity of Amoxicillin dimer.

Molecular Mechanism

The molecular mechanism of action of Amoxicillin dimer involves binding interactions with biomolecules and changes in gene expression. As mentioned earlier, it competitively inhibits penicillin-binding proteins, leading to the prevention of bacterial cell wall synthesis . This inhibition is achieved through the binding of Amoxicillin dimer to the active sites of these proteins, preventing them from carrying out their normal function.

Temporal Effects in Laboratory Settings

It is known that the parent compound, amoxicillin, has a long duration of action as it is usually given twice daily . Mild overdoses are not associated with significant toxicity, indicating a wide therapeutic range .

Dosage Effects in Animal Models

The effects of Amoxicillin dimer at different dosages in animal models are not well-studied. The parent compound, amoxicillin, has been studied extensively. For instance, in a study on dogs, a dose of 13.2 mg/kg of amoxicillin with clavulanic acid achieved an amoxicillin plasma concentration of 6 mcg/mL .

Metabolic Pathways

The metabolic pathways of Amoxicillin dimer involve oxidation, hydroxylation, and oxidative deamination . A phase II metabolite with glucuronic acid was also observed . Neither sulfate nor glutathione conjugates were detected .

Transport and Distribution

The parent compound, amoxicillin, is known to be well-absorbed after oral administration, leading to high serum concentrations .

Subcellular Localization

The parent compound, amoxicillin, is known to target the bacterial cell wall, where it inhibits the function of penicillin-binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of amoxicillin open ring dimer typically involves the hydrolysis of amoxicillin under acidic or basic conditions. The β-lactam ring of amoxicillin is susceptible to hydrolysis, leading to the formation of the open ring dimer. The reaction can be carried out in aqueous solutions with controlled pH and temperature to optimize the yield of the dimer .

Industrial Production Methods: In industrial settings, the production of this compound is often a byproduct of the synthesis of amoxicillin. The process involves the fermentation of Penicillium chrysogenum to produce penicillin, which is then chemically modified to obtain amoxicillin. During this process, the open ring dimer can form as an impurity and is subsequently isolated and purified for use as a reference standard .

Chemical Reactions Analysis

Types of Reactions: Amoxicillin open ring dimer can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .

Comparison with Similar Compounds

    Amoxicillin: The parent compound, widely used as an antibiotic.

    Ampicillin: Another β-lactam antibiotic with a similar structure and mechanism of action.

    Penicillin G: The original penicillin antibiotic from which amoxicillin is derived.

Uniqueness: Amoxicillin open ring dimer is unique in that it represents a degradation product of amoxicillin, providing insights into the stability and degradation pathways of β-lactam antibiotics. Its presence as an impurity can affect the quality and efficacy of pharmaceutical formulations, making it an important compound for quality control and analytical studies .

Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N6O10S2/c1-31(2)21(29(45)46)37-26(49-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20-27(44)38-22(30(47)48)32(3,4)50-28(20)38/h5-12,17-22,26,28,37,39-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,45,46)(H,47,48)/t17-,18-,19-,20-,21+,22+,26-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERXQFMVSQUXHT-BOUYBQKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC(=O)C(C5=CC=C(C=C5)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O)NC(=O)[C@@H](C5=CC=C(C=C5)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301098247
Record name Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

730.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73590-06-4
Record name Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73590-06-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amoxicillin open ring dimer
Source ChemIDplus
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Record name Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(2S, 5R, 6R)-2-CARBOXY-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTAN-6-YL]-D-(4-HYDROXYPHENYL)GLYCYL-L-[(2R,4S)-4-CARBOXY-5,5-DIMETHYL-2-THIAZOLIDIN-2-YL]GLYCYL-D-(4-HYDROXYPHENYL)GLYCINAMIDE
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Record name AMOXICILLIN OPEN RING DIMER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of amoxicillin dimer as an impurity in amoxicillin sodium for injection?

A: The presence of impurities like amoxicillin dimer in pharmaceutical formulations can impact the drug's efficacy and safety. While the study found the content of amoxicillin dimer to be less than 3% in the analyzed batches [], understanding its formation and potential effects is crucial for optimizing production processes and ensuring the quality of amoxicillin sodium for injection.

Q2: How can the formation of amoxicillin dimer be minimized during the production of amoxicillin sodium for injection?

A: The study suggests that identifying and quantifying impurities like amoxicillin dimer is crucial for optimizing the production process []. Further research is needed to pinpoint the specific manufacturing steps that may contribute to dimer formation. Potential areas for investigation include:

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